molecular formula C20H17ClN2O4S B244000 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B244000
M. Wt: 416.9 g/mol
InChI Key: SDEQWBAQRCQWPJ-UHFFFAOYSA-N
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Description

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide typically involves multiple steps. One common method includes the condensation of 2-(2-chlorophenoxy)acetic acid with 4-amino-2-methoxybenzoic acid, followed by cyclization with thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transient receptor potential melastatin member 4 (TRPM4), which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and methoxy groups.

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4S/c1-26-17-11-13(8-9-15(17)23-20(25)18-7-4-10-28-18)22-19(24)12-27-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

SDEQWBAQRCQWPJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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